Cas no 338777-05-2 (5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate)

5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate 化学的及び物理的性質
名前と識別子
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- 5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate
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5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00909586-1g |
[5-(3,4-Dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
338777-05-2 | 90% | 1g |
¥4193.0 | 2023-04-07 | |
A2B Chem LLC | AI73042-1g |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
338777-05-2 | >90% | 1g |
$1313.00 | 2023-12-30 | |
A2B Chem LLC | AI73042-1mg |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
338777-05-2 | >90% | 1mg |
$202.00 | 2023-12-30 | |
A2B Chem LLC | AI73042-5mg |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
338777-05-2 | >90% | 5mg |
$215.00 | 2023-12-30 | |
TRC | D156235-25mg |
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate |
338777-05-2 | 25mg |
$ 230.00 | 2022-06-05 | ||
TRC | D156235-50mg |
[5-(3,4-Dichlorophenyl)-3-isoxazolyl]methyl 2,6-difluorobenzenecarboxylate |
338777-05-2 | 50mg |
$ 380.00 | 2022-06-05 | ||
A2B Chem LLC | AI73042-10mg |
[5-(3,4-dichlorophenyl)-1,2-oxazol-3-yl]methyl 2,6-difluorobenzoate |
338777-05-2 | >90% | 10mg |
$241.00 | 2023-12-30 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646335-5mg |
(5-(3,4-Dichlorophenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate |
338777-05-2 | 98% | 5mg |
¥537.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646335-1mg |
(5-(3,4-Dichlorophenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate |
338777-05-2 | 98% | 1mg |
¥546.00 | 2024-05-18 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1646335-10mg |
(5-(3,4-Dichlorophenyl)isoxazol-3-yl)methyl 2,6-difluorobenzoate |
338777-05-2 | 98% | 10mg |
¥747.00 | 2024-05-18 |
5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate 関連文献
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Julius F. Remenar,Mark D. Tawa,Matthew L. Peterson,Örn Almarsson,Magali B. Hickey,Bruce M. Foxman CrystEngComm, 2011,13, 1081-1089
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Xiaofeng Xie,Jianqiang Luo,Jing Sun New J. Chem., 2017,41, 7938-7946
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Shiqiang Liu,Zhiwen Cheng,Yawei Liu,Xiaoping Gao,Yujia Tan,Yuanyang Ren Phys. Chem. Chem. Phys., 2021,23, 4178-4186
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Renyi Shi,Lijun Lu,Hangyu Xie,Jingwen Yan,Ting Xu,Hua Zhang,Xiaotian Qi,Yu Lan Chem. Commun., 2016,52, 13307-13310
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Liuyang Zhang,Xianqiao Wang Phys. Chem. Chem. Phys., 2014,16, 2981-2988
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Yangyang Li,Junjie Guo,Xiaohui Liu,Weiping Qin J. Mater. Chem. C, 2016,4, 2123-2126
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Bo Cao,Shuai Fan,Xiaoyin Tan,Yandi Hu Environ. Sci.: Nano, 2017,4, 1670-1681
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V. Vongsutilers,P. M. Gannett Org. Biomol. Chem., 2018,16, 2198-2209
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Menghuan Tang,Peng Zhang,Jiahui Liu,Yijuan Long,Yuan Cheng,Huzhi Zheng RSC Adv., 2020,10, 17050-17057
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Seann P. Mulcahy,Christina M. Woo,Weidong Ding,George A. Ellestad,Seth B. Herzon Chem. Sci., 2012,3, 1070-1074
5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylateに関する追加情報
5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate (CAS No. 338777-05-2)
The compound 5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate (CAS No. 338777-05-2) is a highly specialized organic compound with a complex structure that has garnered significant attention in the fields of chemistry and materials science. This compound is characterized by its unique combination of functional groups and structural features, making it a subject of interest for researchers exploring its potential applications in various industries.
At its core, the molecule consists of a benzenecarboxylate group attached to a 2,6-difluoro substituent. This group is further connected to an isoxazolylmethyl moiety, which itself is linked to a 3,4-dichlorophenyl ring. The presence of multiple halogen atoms (chlorine and fluorine) in the structure contributes to its distinctive electronic properties and reactivity. Recent studies have highlighted the importance of such halogenated compounds in drug design and agrochemicals due to their ability to modulate biological activities effectively.
One of the key aspects of this compound is its isoxazole ring system. Isoxazoles are five-membered heterocycles containing one oxygen and one nitrogen atom. These rings are known for their stability and ability to participate in various chemical reactions. In the case of 5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate, the isoxazole ring plays a crucial role in determining the compound's reactivity and selectivity in different chemical environments.
Recent research has focused on the synthesis and characterization of this compound using advanced spectroscopic techniques such as NMR and IR spectroscopy. These studies have provided valuable insights into the molecular geometry and bonding patterns within the compound. For instance, the fluorine atoms in the benzenecarboxylate group exhibit distinct chemical shifts in NMR spectra, indicating their unique electronic environments.
The benzenecarboxylate group in this compound is another area of interest. It serves as a versatile platform for further functionalization, enabling researchers to explore its potential as a building block for more complex molecules. The carboxylic acid derivative nature of this group also makes it amenable to various types of condensation reactions, which could be exploited in organic synthesis.
In terms of applications, 5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate has shown promise in several areas. For example, its fluorinated substituents make it a potential candidate for use in optoelectronic materials due to their ability to modify electronic properties such as bandgap and conductivity. Additionally, the presence of chlorine atoms introduces steric hindrance and electronic effects that could be beneficial in designing novel pharmaceutical agents.
Recent advancements in computational chemistry have also allowed researchers to model the behavior of this compound under various conditions. Molecular dynamics simulations have provided insights into its stability and reactivity at the atomic level. These simulations have revealed that the compound exhibits a high degree of structural rigidity due to its aromatic rings and heterocyclic system.
The synthesis of 5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate involves a multi-step process that requires precise control over reaction conditions. Key steps include Friedel-Crafts acylation for introducing the benzenecarboxylic acid group and subsequent functionalization to incorporate the isoxazole moiety. The use of catalytic systems such as transition metal catalysts has been shown to enhance reaction efficiency and selectivity.
One area where this compound has shown significant potential is in agrochemistry. Its ability to act as a selective herbicide or insecticide has been explored through bioassays that test its efficacy against various plant pathogens and pests. Preliminary results indicate that it exhibits promising activity without causing significant harm to non-target organisms.
In conclusion, 5-(3,4-Dichlorophenyl)-3-isoxazolylmethyl 2,6-difluorobenzenecarboxylate (CAS No. 338777-05-2) is a multifaceted compound with a wealth of opportunities for exploration across diverse scientific domains. Its unique structure endows it with properties that make it an attractive candidate for applications ranging from materials science to pharmaceutical development.
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